1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C20H31N3O and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.246712621 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F3395-0123, also known as Debio 0123, is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .
Mode of Action
F3395-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F3395-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage . This ultimately leads to cell death via mitotic catastrophe .
Biochemical Pathways
The inhibition of WEE1 by F3395-0123 reduces the phosphorylation of CDC2 (CDK1), permitting cells to proceed through the cell cycle with an accumulation of DNA damage . This leads to mitotic catastrophe and ultimately cell death . WEE1 acts at both the G2/M and S-phase checkpoints, making WEE1 inhibition amenable to combination with multiple chemotherapies with different mechanisms of actions .
Pharmacokinetics
It is mentioned that f3395-0123 is orally bioavailable , suggesting that it can be absorbed through the digestive tract
Result of Action
The result of F3395-0123’s action is the induction of cell death via mitotic catastrophe . By promoting entry into uncontrolled mitosis for cells with accumulated DNA damage, F3395-0123 leads to cell death . This makes it a potential candidate for cancer therapy .
Properties
IUPAC Name |
1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-2-4-18(5-3-1)22-12-14-23(15-13-22)19-6-10-21(11-7-19)20-8-16-24-17-9-20/h1-5,19-20H,6-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCXGVDCZSIBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168064 |
Source
|
Record name | 1-Phenyl-4-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856843-20-4 |
Source
|
Record name | 1-Phenyl-4-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856843-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-4-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.